2-Chloropropionyl chloride
Overview
Description
2-Chloropropionyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and structural analogs such as propionyl chloride and chloropropanone oxime are mentioned, which can provide insights into the molecular structure and reactivity of 2-chloropropionyl chloride .
Synthesis Analysis
The synthesis of related chlorinated compounds often involves halogen exchange reactions or the use of chlorinating agents. For example, chloryl chloride, ClClO2, is synthesized through halogen exchange between FClO2 and AlCl3, BCl3, or HCl . Although the synthesis of 2-chloropropionyl chloride is not explicitly described, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chloropropionyl chloride, such as propionyl chloride and chloropropanone oxime, has been studied using techniques like gas-phase electron diffraction and microwave spectroscopy . These studies reveal the bond distances, bond angles, and conformational preferences of the molecules, which can be extrapolated to understand the structure of 2-chloropropionyl chloride.
Chemical Reactions Analysis
The reactivity of chlorinated compounds can be inferred from studies on similar molecules. For instance, the elimination kinetics of 2-chloropropionic acid suggest a mechanism involving the assistance of a hydrogen atom from the carboxylic group to the leaving chloride ion . Methyl 2-chlorocyclopropylidenacetate undergoes cycloadditions and Michael additions, indicating the potential reactivity of 2-chloropropionyl chloride in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are often characterized by their molecular structure, which affects their boiling points, solubility, and reactivity. For example, the rotational spectrum of 2,2-dichloropropane provides information about its molecular geometry and internal dynamics . These properties are crucial for understanding the behavior of 2-chloropropionyl chloride in various environments and reactions.
Scientific Research Applications
Chemical Synthesis and Pharmaceuticals : 2-Chloropropionyl chloride is used as a building block in chemical synthesis, particularly in the field of pharmaceuticals. For instance, it is utilized in the continuous flow production of 3-Chloropropionyl chloride, which is then used to synthesize beclamide, a drug with sedative and anticonvulsant properties (Movsisyan et al., 2018).
Material Science : In material science, 2-Chloropropionyl chloride is used to create various compounds and materials. For example, it is involved in the synthesis of methyl R-2-chloropropionate, a compound with potential applications in this field (Chen Yu-bin, 2013).
Crystal Structure Analysis : The compound has been used in crystal structure studies, such as the investigation of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, which provides insights into molecular structures and interactions (Nur Liyana Ismail & B. Yamin, 2009).
Polymer Science : It is also significant in polymer science, where 2-Chloropropionyl chloride is used as an initiator for polymerization processes. For example, it is used in the synthesis of poly(N-isopropylacrylamide) with modified end-groups, affecting the thermoresponsive behavior of the polymer (Narumi et al., 2008).
Environmental Studies : In environmental research, it has been used to study the dynamics and kinetics of radicals like ClSO, which is crucial for understanding chlorine chemistry in various environments (Chao et al., 2022).
Nanotechnology : The compound plays a role in nanotechnology, particularly in the preparation of uniform star-polystyrene nanoparticles, where it is used in the emulsion atom transfer radical polymerization process (Wang et al., 2011).
Organic Synthesis : It is also important in organic synthesis, as seen in the conversion of 2-(Chloroseleno)benzoyl Chloride into various substituted compounds, demonstrating its versatility in synthetic chemistry (Lisiak & Młochowski, 2009).
Chemical Reaction Studies : The compound is used in studies of chemical reactions, such as the nucleophilic substitution of alcohols and carboxylic acids using aromatic tropylium cation activation, showcasing its role in developing new synthetic methodologies (Nguyen & Bekensir, 2014).
Safety And Hazards
properties
IUPAC Name |
2-chloropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864097 | |
Record name | 2-Chloropropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
19.0 [mmHg] | |
Record name | 2-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19587 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Chloropropionyl chloride | |
CAS RN |
7623-09-8 | |
Record name | 2-Chloropropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl chloride, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloropropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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